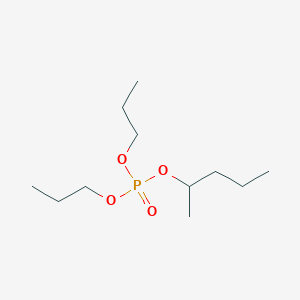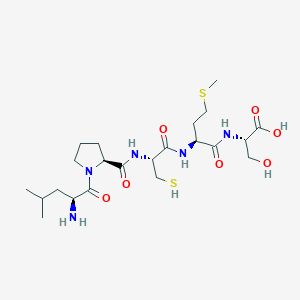
2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one est un composé organophosphoré complexe. Il est caractérisé par la présence de plusieurs atomes de chlore et d'un groupe phényle attaché à un cycle benzoxaphosphinin.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one implique généralement la réaction du tétrachlorophénol avec le dichlorure de phénylphosphonique dans des conditions contrôlées. La réaction est réalisée dans une atmosphère inerte pour éviter des réactions secondaires indésirables. Le processus implique le chauffage des réactifs dans un solvant approprié, tel que le toluène, et l'utilisation d'un catalyseur pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité. Des réacteurs à grande échelle et des systèmes à flux continu sont utilisés pour garantir une production constante. Des mesures de contrôle de la qualité sont mises en œuvre pour maintenir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de composés phosphorés réduits.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par des nucléophiles tels que des amines ou des thiols, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que l'ammoniac, les amines primaires ou les thiols sont utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués, des oxydes et des composés phosphorés réduits, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés organophosphorés complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses effets sur les enzymes et les processus cellulaires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies impliquant un métabolisme anormal du phosphore.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des ignifugeants et des plastifiants.
Mécanisme d'action
Le mécanisme d'action du 2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer des voies spécifiques en se liant à des sites actifs ou en modifiant la conformation des molécules cibles. Cela peut entraîner des modifications des processus cellulaires et des voies biochimiques, qui sont à la base de ses effets thérapeutiques potentiels.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,5,6-Tétrachlorophénol : Un composé apparenté avec une substitution en chlore similaire mais dépourvu du cycle contenant du phosphore.
Dichlorure de phénylphosphonique : Un précurseur utilisé dans la synthèse du composé cible.
Tétrachloropyridine : Un autre composé hétérocyclique chloré avec des applications différentes.
Unicité
2,3,5,6-Tétrachloro-4-phényl-2H-1,2lambda~5~-benzoxaphosphinin-2-one est unique en raison de sa combinaison d'atomes de chlore et d'un groupe phényle attaché à un cycle benzoxaphosphinin. Cette structure confère des propriétés chimiques distinctes, la rendant précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
918447-14-0 |
|---|---|
Formule moléculaire |
C14H7Cl4O2P |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H7Cl4O2P/c15-9-6-7-10-12(13(9)16)11(8-4-2-1-3-5-8)14(17)21(18,19)20-10/h1-7H |
Clé InChI |
GGKXDUKKSYDCJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)

![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)

![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)


